molecular formula C15H32Sn B177447 Cyclopropyltributylstannane CAS No. 17857-70-4

Cyclopropyltributylstannane

Cat. No.: B177447
CAS No.: 17857-70-4
M. Wt: 331.1 g/mol
InChI Key: RUCOUXAHBYBPHL-UHFFFAOYSA-N
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Description

Cyclopropyltributylstannane is an organotin compound with the molecular formula C15H32Sn and a molecular weight of 331.12 g/mol . It is characterized by a cyclopropyl group attached to a tin atom, which is further bonded to three butyl groups. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Safety and Hazards

The safety data sheet for Cyclopropyltributylstannane was not available in the search results. Therefore, the specific safety and hazard information could not be retrieved .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyltributylstannane can be synthesized through the reaction of cyclopropylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

Cyclopropylmagnesium bromide+Tributyltin chlorideThis compound+Magnesium bromide chloride\text{Cyclopropylmagnesium bromide} + \text{Tributyltin chloride} \rightarrow \text{this compound} + \text{Magnesium bromide chloride} Cyclopropylmagnesium bromide+Tributyltin chloride→this compound+Magnesium bromide chloride

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyltributylstannane undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyclopropyl group is replaced by other nucleophiles.

    Oxidation Reactions: The tin atom can be oxidized, leading to the formation of tin oxides.

    Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Formation of new organotin compounds.

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Reduced organic molecules and tin hydrides.

Mechanism of Action

The mechanism of action of cyclopropyltributylstannane involves its ability to form stable carbon-tin bonds, which can facilitate various organic transformations. The cyclopropyl group imparts conformational rigidity, enhancing the stability and reactivity of the compound. This rigidity can influence the compound’s interaction with molecular targets, potentially leading to increased metabolic stability and extended therapeutic action .

Comparison with Similar Compounds

Uniqueness: Cyclopropyltributylstannane stands out due to its unique combination of a cyclopropyl group and three butyl groups attached to the tin atom. This structure provides a balance of stability and reactivity, making it a valuable reagent in organic synthesis and various research applications.

Properties

IUPAC Name

tributyl(cyclopropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCOUXAHBYBPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449402
Record name Cyclopropyltributylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17857-70-4
Record name Cyclopropyltributylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyltributylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tri-n-butyltin chloride (4 g, 11.8 mmol) in THF (20 mL) at 0° C. is added 0.5 M cyclopropylmagnesium bromide in THF (28.3 mL, 14.2 mmol). The reaction mixture is stirred under N2 at ambient temperature for 4 h and poured into pH 7 aqueous buffer. The resulting mixture is extracted with diethyl ether, washed with brine, dried over magnesium sulfate and filtered through sintered funnel. The filtrate is concentrated and the residue is distilled under vacuum to give tributylcyclopropyltin as a colorless oil which is used in the next step without further purification.
Name
tri-n-butyltin chloride
Quantity
4 g
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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